3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indole ring. Indole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the late-stage difluoromethylation, which involves the formation of a C(sp^2)–CF_2H bond. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-based methods to transfer the CF_2H group to the indole ring. These methods can be performed in both stoichiometric and catalytic modes, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and carboxylic acid functionality.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: A thiophene derivative with similar functional groups.
Uniqueness
3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F2NO2 |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-5-2-3-7-6(4-5)8(10(12)13)9(14-7)11(15)16/h2-4,10,14H,1H3,(H,15,16) |
InChI Key |
MSKPARJCTSHEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C(F)F)C(=O)O |
Origin of Product |
United States |
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